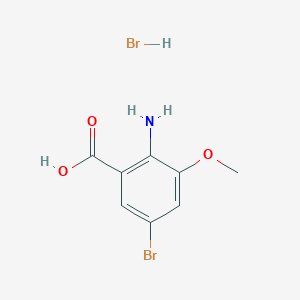

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt

Description

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt (CAS: [1215634-37-9], MFCD11656528) is a halogenated benzoic acid derivative with a bromine atom at the 5-position, a methoxy group at the 3-position, and an amino group at the 2-position. The HBr salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and drug discovery. SynChem, Inc. lists this compound with a purity of 97% (SC-25255) , while Combi-Blocks confirms its availability at the same purity (QN-7238) .

Properties

IUPAC Name |

2-amino-5-bromo-3-methoxybenzoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3.BrH/c1-13-6-3-4(9)2-5(7(6)10)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETZKCUPBOILJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215634-37-9 | |

| Record name | 2-Amino-5-bromo-3-methoxy-benzoic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt typically involves the bromination of 3-methoxybenzoic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and ammonia or an amine for the amination step .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated products.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Overview

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt (CAS No. 1215634-37-9) is a chemical compound characterized by its unique structure, which includes an amino group, a bromine atom, and a methoxy group on a benzene ring. This compound is gaining attention in various fields due to its potential applications in chemistry, biology, and medicine. Its hydrobromide salt form enhances solubility, making it suitable for biological and pharmaceutical studies.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized for the synthesis of more complex organic compounds due to its reactivity:

- Oxidation Reactions : The compound can be oxidized to form quinones.

- Reduction Reactions : It can undergo reduction to remove the bromine atom.

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

These reactions make it a versatile reagent in synthetic organic chemistry .

Pharmaceutical Research

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate . Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity.

- Anticancer Activity : Investigations are being conducted to assess its efficacy against cancer cell lines.

Understanding its pharmacokinetics and pharmacodynamics is crucial for developing effective therapeutic agents .

Biological Studies

The compound's biological activities are under investigation:

- Enzyme Interactions : Studies focus on how it interacts with specific enzymes and receptors, potentially modulating biochemical processes.

- Cellular Studies : Its effects on cell viability and proliferation are being evaluated in various models .

Industrial Applications

In addition to research applications, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to modulate certain biochemical processes .

Comparison with Similar Compounds

Key Observations :

- The 3-bromo isomer ([20776-51-6]) has a well-defined melting point (173–175°C), while data for the 5-bromo HBr salt remains unreported, likely due to its salt form .

- The HBr salt’s enhanced solubility in aqueous media (inferred from its ionic nature) distinguishes it from neutral analogs like 2-amino-5-bromo-4-methoxy-benzoic acid ([111049-68-4]) .

Functional Group Derivatives

Methyl ester and nitrile derivatives exhibit distinct reactivity and solubility profiles:

Key Observations :

Comparison with Neutral Analogs :

- The HBr salt’s ionic nature facilitates purification (e.g., crystallization) compared to neutral brominated acids.

- In contrast, methyl esters ([328400-86-8]) require hydrolysis steps to regenerate carboxylic acid functionality .

Biological Activity

Overview

2-Amino-5-bromo-3-methoxy-benzoic acid HBr salt is a benzoic acid derivative characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a methoxy group at the third position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties.

- Molecular Formula : C8H9BrNO3

- Molecular Weight : 246.058 g/mol

- CAS Number : 1215634-37-9

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The amino and bromine groups enhance its reactivity and binding affinity to enzymes and receptors, potentially modulating biochemical pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For example, it has been evaluated against different cancer cell lines, showing varying degrees of cytotoxicity. Notably, it has been reported to enhance proteasome and autophagy activities in human fibroblasts, which are crucial for cellular homeostasis and could be leveraged in cancer therapy .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity. Specifically, it has shown potential as an activator of cathepsins B and L, which are involved in protein degradation pathways. Such modulation could have implications for aging and neurodegenerative diseases .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.

- Method : Disk diffusion method was employed on bacterial strains such as E. coli and Staphylococcus aureus.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Anticancer Evaluation :

- Objective : To assess the cytotoxic effects of the compound on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines.

- Method : MTT assay was conducted to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-bromo-benzoic acid | Amino group at position 2, bromine at position 4 | Less soluble than HBr salt |

| 3-Methoxybenzoic acid | Methoxy group at position 3 | Lacks amino and bromine substituents |

| 2-Amino-5-chloro-3-methoxy-benzoic acid | Chlorine instead of bromine | Different halogen may alter biological activity |

| 4-Amino-5-bromo-3-methoxybenzoic acid | Amino group at position 4 | Different positioning affects reactivity |

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing 2-amino-5-bromo-3-methoxy-benzoic acid HBr salt?

- Methodological Answer : The HBr salt is synthesized by reacting the free base (2-amino-5-bromo-3-methoxy-benzoic acid) with hydrobromic acid (HBr) in a polar solvent such as glacial acetic acid. The reaction proceeds via protonation of the amino group, followed by crystallization. Purification is typically achieved through recrystallization in ethanol or methanol to remove unreacted reagents .

- Key Parameters : Monitor pH during neutralization (target ~3–4 for optimal salt formation) and use stoichiometric excess of HBr (1.1–1.2 equivalents) to ensure complete salt conversion .

Q. How is the compound characterized to confirm its identity and purity?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify the aromatic proton environment (e.g., methoxy group at δ 3.8–4.0 ppm, amino protons at δ 5.5–6.0 ppm) and FT-IR to confirm carboxylic acid (C=O stretch at ~1700 cm) and HBr salt formation (broad N–H stretch at ~2500 cm) .

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95% by area normalization) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The HBr salt is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water or ethanol. For aqueous solubility, adjust pH to >5 using a mild base (e.g., NaHCO) to deprotonate the carboxylic acid group .

Advanced Research Questions

Q. How does the HBr salt influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : The salt remains stable due to protonation of the amino group, preventing oxidation. However, prolonged exposure may lead to hydrolysis of the methoxy group.

- Neutral/Basic Conditions (pH > 7) : The carboxylic acid deprotonates, increasing solubility but risking decarboxylation at elevated temperatures. Stability studies (e.g., 40°C/75% RH for 4 weeks) should track degradation via HPLC .

Q. What strategies mitigate interference from the bromo substituent in nucleophilic substitution reactions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with Boc (-butoxycarbonyl) to direct reactivity to the bromo site.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos for electron-deficient substrates) and reaction temperature (80–100°C in toluene/water) .

Q. How can decomposition pathways be identified during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and humidity (75% RH). Analyze degraded samples via LC-MS to identify byproducts (e.g., debromination or methoxy cleavage).

- Mitigation : Store in amber vials under inert gas (N) at –20°C to suppress oxidative/hydrolytic degradation .

Q. Why does the HBr salt exhibit acidic behavior in aqueous solutions, and how does this affect biological assays?

- Methodological Answer : The salt dissociates into H and Br, lowering solution pH (e.g., 1 mM solution ≈ pH 2.5). This acidity may denature pH-sensitive proteins. To neutralize, titrate with NaOH to pH 6–7 and confirm compound integrity post-adjustment via NMR .

Method Development & Optimization

Q. What HPLC parameters optimize separation of this compound from its synthetic byproducts?

- Methodological Answer :

- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

- Mobile Phase : Gradient from 10% to 50% acetonitrile in 0.1% formic acid over 20 min.

- Detection : UV at 254 nm (carboxylic acid chromophore). Validate with spike-recovery tests (≥98% recovery) .

Q. How can the compound’s hygroscopicity be managed during formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.